2-(Trifluoromethyl)pyrimidine-5-carboxamide

Description

Chemical Identity and IUPAC Nomenclature

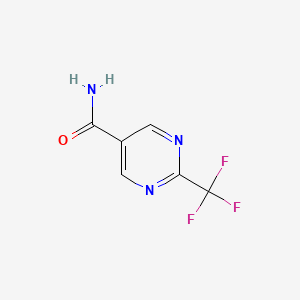

The chemical compound this compound represents a sophisticated heterocyclic structure with clearly defined nomenclature parameters established by the International Union of Pure and Applied Chemistry. The systematic name directly reflects the compound's structural architecture, indicating the presence of a trifluoromethyl substituent at the 2-position and a carboxamide functional group at the 5-position of the pyrimidine ring system. The Chemical Abstracts Service has assigned this compound the registry number 1378340-42-1, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C6H4F3N3O precisely describes the atomic composition, containing six carbon atoms, four hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 191.11 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as C1=C(C=NC(=N1)C(F)(F)F)C(=O)N, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier system represents this compound as InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H,(H2,10,13), offering a standardized method for chemical structure representation across different software platforms.

The compound's three-dimensional structure exhibits characteristic features of aromatic heterocycles, with the pyrimidine ring maintaining planarity while the trifluoromethyl group extends perpendicular to the ring plane. The carboxamide functionality introduces hydrogen bonding capabilities that significantly influence the compound's physical and chemical properties. Crystallographic data and computational modeling studies have revealed that the trifluoromethyl group's electron-withdrawing nature substantially affects the electronic distribution within the pyrimidine ring system, creating distinct reactivity patterns compared to unsubstituted pyrimidine derivatives.

Historical Development in Heterocyclic Chemistry

The historical development of pyrimidine chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The foundational work in pyrimidine chemistry traces back to 1884 when Pinner first coined the term "pyrimidine" from a combination of the words pyridine and amidine, recognizing the structural similarities between these compound classes. This early nomenclature established the conceptual framework that continues to guide modern pyrimidine chemistry and derivative development.

The systematic study of pyrimidines began with Pinner's pioneering work in 1884, when he synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that remain relevant to contemporary heterocyclic chemistry. Pinner's proposal of the name "pyrimidin" in 1885 represented a crucial milestone in chemical nomenclature, providing a standardized terminology that facilitated communication among researchers and enabled the systematic classification of related compounds. The preparation of the parent compound by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water demonstrated the practical synthetic accessibility of pyrimidine derivatives.

The introduction of trifluoromethyl functionality into organic compounds represents a more recent development in heterocyclic chemistry, with the first investigations of trifluoromethyl groups in relationship to biological activity conducted by F. Lehmann in 1927. Early synthetic methods for trifluoromethylation were developed by Frédéric Swarts in 1892, based on antimony fluoride, where benzotrichloride was reacted with antimony trifluoride to form trifluoromethylated products. The evolution of trifluoromethylation methodology continued through the 1930s when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the practical accessibility of trifluoromethylated compounds.

The development of modern trifluoromethylation reagents and methodologies has enabled the synthesis of complex trifluoromethylated heterocycles such as this compound. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds and copper, with subsequent adaptation by Kobayashi and Kumadaki in 1969 for trifluoromethylations. These methodological advances laid the groundwork for contemporary synthetic approaches that enable the preparation of highly functionalized pyrimidine derivatives containing multiple reactive sites.

Position Within Pyrimidine Derivative Classifications

The classification of this compound within the broader taxonomy of pyrimidine derivatives requires examination of multiple structural and functional characteristics that define its position in chemical classification systems. Pyrimidines constitute one of the three diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring, with pyrimidine specifically having nitrogen atoms at positions 1 and 3. This fundamental structural classification distinguishes pyrimidines from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2), establishing the basic framework for understanding pyrimidine derivative relationships.

Within the pyrimidine derivative classification system, compounds are typically categorized based on their substitution patterns and functional group compositions. The presence of a trifluoromethyl group at the 2-position places this compound within the organofluorine chemistry subdivision of pyrimidine derivatives. This classification is significant because organofluorine compounds exhibit unique properties due to the strong electron-withdrawing nature of fluorine atoms, which significantly influence reactivity patterns and biological activity profiles. The trifluoromethyl substituent represents one of the most electronegative functional groups in organic chemistry, creating distinctive electronic environments within the heterocyclic system.

The carboxamide functionality at the 5-position provides an additional classification criterion, positioning this compound within the pyrimidinecarboxylic acid derivatives subfamily. Pyrimidinecarboxylic acids and their derivatives represent an important class of compounds with significant applications in pharmaceutical and agricultural chemistry. The carboxamide group introduces hydrogen bonding capabilities and potential sites for further chemical modification, expanding the compound's utility as a synthetic intermediate or bioactive molecule. Recent research has demonstrated that trifluoromethyl pyrimidine derivatives containing amide moieties exhibit promising biological activities, including antifungal, insecticidal, and anticancer properties.

The dual functionality of this compound, combining both trifluoromethyl and carboxamide groups, creates a unique position within pyrimidine derivative classifications. This combination is particularly significant in the context of modern drug discovery and agrochemical development, where trifluoromethylated compounds have gained prominence due to their enhanced metabolic stability and bioavailability characteristics. The compound represents an intersection of multiple classification systems, including organofluorine chemistry, heterocyclic chemistry, and amide chemistry, making it a valuable subject for interdisciplinary research efforts.

| Classification Category | Specific Classification | Structural Feature |

|---|---|---|

| Heterocyclic Type | Diazine | Six-membered ring with two nitrogen atoms |

| Diazine Subtype | Pyrimidine | Nitrogen atoms at positions 1 and 3 |

| Substitution Type | Organofluorine derivative | Trifluoromethyl group at position 2 |

| Functional Group Type | Carboxamide derivative | Amide functionality at position 5 |

| Chemical Family | Pyrimidinecarboxylic acid derivative | Carboxyl-related functionality on pyrimidine |

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRNBFHZDGTDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine class, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as a scaffold in drug discovery, particularly for its ability to inhibit specific enzymes and modulate various biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design.

Chemical Structure

The molecular formula of this compound is C7H6F3N3O. Its structure features a pyrimidine ring with a trifluoromethyl group at position 2 and a carboxamide at position 5, contributing to its reactivity and interactions within biological systems.

The mechanism of action of this compound typically involves interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group contributes to increased hydrophobic interactions, while the carboxamide moiety facilitates hydrogen bonding with target biomolecules. This compound has shown promise in disrupting critical biochemical pathways associated with various diseases.

Biological Activities

Research indicates that derivatives of this compound exhibit significant activity against pathogens and cancer cells. The following sections summarize key findings from various studies regarding its biological activities.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study reported that derivatives exhibited antiproliferative activity against multiple human cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast) cells. The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 11.73 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| Derivative A | A375 | 9.46 |

| Derivative B | DU145 | 12.91 |

Anti-inflammatory Activity

In addition to anticancer properties, certain derivatives have shown anti-inflammatory effects by inhibiting COX-2 activity, an important target in inflammatory diseases. The IC50 values for some pyrimidine derivatives were reported to be around , indicating potent anti-inflammatory activity .

Case Studies

- Study on Antiproliferative Activity : A comprehensive evaluation of multiple pyrimidine derivatives, including this compound, was conducted using the National Cancer Institute's NCI-60 screening program. The results indicated that certain compounds exhibited significant cytostatic activity across various cancer cell lines .

- Mechanistic Insights : Molecular docking studies have revealed that the binding affinity of this compound with specific enzymes correlates with its biological activity. For example, it demonstrated promising binding energies with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory agents, with some studies indicating that they inhibit key transcription factors such as NF-kappa B and AP-1, which are involved in inflammatory responses .

2. Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)pyrimidine-5-carboxamide exhibit anticancer properties. For instance, compounds synthesized from this base structure showed activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL .

3. Antifungal and Insecticidal Activities

Research has indicated that several derivatives possess antifungal and insecticidal activities, making them candidates for agricultural applications. For example, compounds derived from 2-(trifluoromethyl)pyrimidine demonstrated significant inhibition rates against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds achieving inhibition rates exceeding 96% . Insecticidal tests revealed mortality rates against pests such as Spodoptera frugiperda and Mythimna separata, indicating potential use in crop protection .

| Compound | Anticancer Activity (µg/mL) | Antifungal Activity (%) | Insecticidal Activity (%) |

|---|---|---|---|

| 5a | 5 | 80 | 16.7 |

| 5b | 5 | 96.76 | 13.3 |

| 5l | 5 | 100 | 90.0 |

| 5w | 5 | >80 | 86.7 |

Table 2: Synthesis Conditions for Derivatives

| Step | Reagents | Temperature (°C) | Time (hours) |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate + diamine | 160-180 | 4-6 |

| 2 | Intermediate + p-toluenesulfonyl chloride | -5 to 0 | Variable |

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Positioning : The location of the -CF₃ group (C2 vs. C4) significantly alters biological activity. For example, GW 842166X positions -CF₃ at C4 to enhance CB2 receptor binding , whereas this compound targets kinases via C2-CF₃ .

- Substituent Effects : Derivatives with bulkier substituents (e.g., 13a–13c) exhibit higher molecular weights and melting points but retain >98% purity, indicating robust synthetic protocols .

- Purity & Yield: Compound 13c achieved the highest purity (99.59%) and yield (65%), likely due to the electron-withdrawing cyano group improving reaction efficiency .

Kinase Inhibitors

Key Insights :

- Potency : The Syk inhibitor (IC₅₀ = 3.2 nM) demonstrates superior potency compared to PDE4C inhibitors (IC₅₀ = 39 nM), likely due to its trifluoromethyl-pyrimidine core enhancing hydrophobic interactions .

- Selectivity : CHMFL-ABL-053’s trifluoromethyl benzamido group contributes to its selectivity by filling hydrophobic pockets in BCR-ABL’s ATP-binding site .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxamide generally involves:

- Construction of the trifluoromethyl-substituted pyrimidine ring.

- Introduction or transformation of substituents at the 5-position to the carboxamide group.

- Purification and characterization of the final product.

The key challenge lies in the selective functionalization of the pyrimidine ring, especially at the 5-position, while maintaining the trifluoromethyl group at the 2-position.

Preparation of 2-(Trifluoromethyl)pyrimidine-5-ol Intermediate

A crucial intermediate in the synthesis is 2-(trifluoromethyl)pyrimidine-5-ol, which can be converted into the carboxamide derivative.

Method Summary:

- Starting from 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxo-p-toluenesulfonyl, the compound is dissolved in dimethyl sulfoxide (DMSO).

- A strong base such as sodium hydroxide or potassium hydroxide is added.

- The mixture is stirred at room temperature or 40°C for over 48 hours under open conditions.

- After reaction completion, the mixture is extracted with ethyl acetate and washed with brine.

- The organic phase is dried and purified by recrystallization using petroleum ether-ethyl acetate mixtures to yield 2-(trifluoromethyl)pyrimidine-5-ol.

Reaction Conditions and Yields:

| Entry | Base Used | Temperature | Reaction Time | Yield (g) | Notes |

|---|---|---|---|---|---|

| 1 | Sodium hydroxide | Room temp | >48 h | 5.1 | Open air condition |

| 2 | Potassium hydroxide | 40 °C | >48 h | 5.9 | Open air condition |

| 3 | Sodium hydroxide | 40 °C | >48 h | 6.1 | Open air condition |

This method demonstrates that both sodium hydroxide and potassium hydroxide in DMSO effectively facilitate the conversion to the 5-ol derivative with moderate yields.

Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Derivatives

The preparation of this compound often involves the intermediate 2-(trifluoromethyl)pyrimidine-4-carboxylic acid or its derivatives. A patented method outlines a three-step synthetic route:

Step 1: Preparation of compound II by heating the reaction of compounds IV and V at 80–120°C for 2–24 hours, followed by vacuum distillation.

Step 2: Reaction of compound VI with a dehydrating agent at 80–200°C to generate trifluoroacetonitrile gas, which is passed through liquefied ammonia at below -40°C to yield compound III or its salts.

Step 3: Refluxing compound II with compound III in a suitable solvent at 30–80°C for 1–10 hours, followed by cooling, concentration, and isolation of the target compound I (2-trifluoromethyl pyrimidine-4-carboxylic acid derivatives).

$$

\text{Compound IV} + \text{Compound V} \xrightarrow{\text{Heat}} \text{Compound II} \xrightarrow[\text{liquefied NH}_3]{\text{Compound VI + Dehydrant}} \text{Compound III} \xrightarrow[\text{Reflux}]{\text{Compound II}} \text{Compound I}

$$

- The process avoids the use of highly toxic oxidants like selenium dioxide.

- The method is designed for scalability and safety, circumventing complex catalytic hydrogenation or chlorination steps.

- The final compounds can be isolated as acids, esters, or salts depending on the substituents (R groups) introduced.

This method is notable for its controllability and suitability for large-scale production.

Direct Amidation to Obtain this compound

A practical approach to prepare the carboxamide involves direct amidation of the corresponding acid or ester derivative.

- The key intermediate (compound 4) is reacted with aromatic acids in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and catalysts like dimethylaminopyridine (DMAP).

- The reaction is carried out in dichloromethane at 25°C for 8–10 hours.

- The solvent is evaporated, and the residue is purified by column chromatography.

| Reagent | Amount (mol) | Solvent | Temperature | Time | Purification Method |

|---|---|---|---|---|---|

| Compound 4 | 0.02 | Dichloromethane | 25 °C | 8–10 h | Column chromatography |

| Aromatic acid | 0.024 | (ethyl acetate/petroleum ether 10:1) | |||

| DMAP | 0.0004 | ||||

| EDCI | 0.03 |

- The yields of these amidation reactions range between 20.2% and 60.8%.

- The products are characterized by ^1H NMR, ^13C NMR, X-ray diffraction, and high-resolution mass spectrometry (HRMS).

- The presence of the amide group is confirmed by a singlet near 10.46 ppm in ^1H NMR spectra.

- The trifluoromethyl group shows characteristic quartets in ^13C NMR at around 156.13 and 121.81 ppm.

Comparative Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Base-mediated synthesis of 5-ol intermediate | Hydrolysis of tosylated pyrimidine derivative in DMSO with NaOH or KOH | Mild conditions, moderate yield | Long reaction time (>48 h) |

| Multi-step synthesis via nitrile intermediate | Heating, gas generation, reaction in liquefied ammonia | Scalable, avoids toxic reagents | Multi-step, requires careful control |

| Direct amidation using EDCI/DMAP | Coupling of acid intermediate with amines in DCM | Straightforward, mild conditions | Moderate yields, requires purification |

Research Findings and Practical Considerations

- The base-mediated hydrolysis method for preparing 2-(trifluoromethyl)pyrimidine-5-ol is reproducible and suitable for laboratory-scale synthesis but requires extended reaction times and careful purification.

- The patented multi-step synthesis of 2-trifluoromethyl pyrimidine-4-carboxylic acid derivatives offers a more industrially viable route with controlled reaction parameters and safer reagents.

- Direct amidation using carbodiimide coupling agents is effective for introducing the carboxamide functionality, with the ability to vary substituents for structure-activity relationship studies.

- Characterization data consistently confirm the integrity of the trifluoromethyl and amide functionalities, essential for the biological activities of the compounds.

Q & A

Q. What synthetic strategies are employed for preparing 2-(trifluoromethyl)pyrimidine-5-carboxamide derivatives?

Answer: The synthesis typically involves multi-step protocols, including:

- Boc-protection of diamines to stabilize intermediates.

- Coupling reactions using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-Diisopropylethylamine) to form amide bonds.

- Deprotection with HCl/MeOH to generate free amines for further functionalization.

- Purification via column chromatography , yielding compounds with >95% HPLC purity .

Example Synthesis Data ():

| Compound ID | Yield (%) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|

| 13a | 58 | 165.4–167.9 | 98.64 |

| 13b | 62 | 40.2–42.3 | 98.73 |

| 13c | 65 | 150.3–152.1 | 99.59 |

Q. How are this compound derivatives characterized to confirm structure and purity?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.5 ppm).

- ¹³C NMR confirms carbon frameworks (e.g., trifluoromethyl carbons at δ 120–125 ppm).

- ESI-MS (Electrospray Ionization Mass Spectrometry): Validates molecular weights (e.g., [M+H]⁺ peaks matching calculated values within 0.1 Da).

- IR Spectroscopy: Detects functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).

- HPLC: Ensures purity (>95% for most derivatives) .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

Answer:

- Ellman’s Method: Measures acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.

- Procedure: Substrate (acetylthiocholine) hydrolysis is monitored via colorimetric detection of thiocholine with DTNB (5,5′-dithiobis-2-nitrobenzoic acid).

- IC₅₀ Calculation: Dose-response curves determine inhibitory potency. For example, compound 6g showed AChE IC₅₀ = 0.90 µM and BuChE IC₅₀ = 7.53 µM, indicating selectivity .

Advanced Research Questions

Q. How do structural modifications influence acetylcholinesterase inhibitory activity?

Answer:

- Piperazine Substituents: Bulky groups (e.g., morpholine-carbonyl) enhance AChE binding via hydrophobic interactions.

- Amide Linkers: Flexible chains (e.g., N-(2-aminoethyl)benzamide) improve fit into the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.

- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) increases metabolic stability and binding affinity .

Q. What molecular docking approaches explain the selectivity of this compound derivatives for AChE over BuChE?

Answer:

- Docking Software (e.g., AutoDock Vina): Simulates ligand-enzyme interactions.

- Key Findings for Compound 6g:

- AChE Binding: Forms π-π stacking with Trp86 (CAS) and hydrogen bonds with Tyr337.

- BuChE Binding: Lacks strong interactions due to narrower gorge and altered residue composition (e.g., absence of equivalent Trp86).

- Selectivity Ratio: AChE IC₅₀/BuChE IC₅₀ = 8.4, validated by docking .

Q. How is the inhibition kinetics of these compounds analyzed to determine mechanism?

Answer:

- Lineweaver-Burk Plots: Differentiates competitive, non-competitive, and mixed inhibition.

- Mixed-Type Inhibition (Compound 6g): Both Km (substrate affinity) and Vmax (maximal velocity) change, indicating binding to CAS and PAS.

- Kinetic Parameters: Calculated using the Cheng-Prusoff equation .

Q. How can researchers resolve discrepancies between in vitro activity and computational predictions?

Answer:

- Re-evaluate Synthesis: Confirm purity (HPLC) and structural integrity (NMR).

- Assay Conditions: Optimize pH, temperature, and enzyme concentration.

- Docking Parameters: Adjust force fields or include solvent effects for accuracy.

- Example: Compound 13a showed lower-than-predicted activity due to steric hindrance from the nitro group, requiring iterative redesign .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.